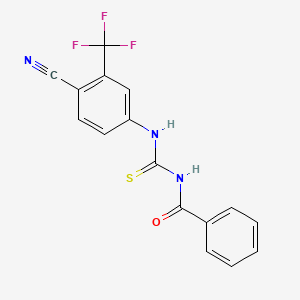
N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide is a chemical compound with the molecular formula C16H10F3N3OS. It is known for its unique structure, which includes a cyano group, a trifluoromethyl group, and a carbamothioyl group attached to a benzamide core
Preparation Methods
The synthesis of N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide typically involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with benzoyl isothiocyanate under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes .
Scientific Research Applications
N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups play a crucial role in its binding affinity and selectivity. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
N-((4-Cyano-3-(trifluoromethyl)phenyl)carbamothioyl)benzamide can be compared with similar compounds, such as:
N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide: This compound shares the cyano and trifluoromethyl groups but differs in its core structure, leading to different reactivity and applications.
N-(4-Cyano-3-(trifluoromethyl)phenyl)thiourea: Similar in structure but with a thiourea core, this compound exhibits different chemical properties and uses.
Properties
Molecular Formula |
C16H10F3N3OS |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-[[4-cyano-3-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C16H10F3N3OS/c17-16(18,19)13-8-12(7-6-11(13)9-20)21-15(24)22-14(23)10-4-2-1-3-5-10/h1-8H,(H2,21,22,23,24) |
InChI Key |
QOUBZIALHCOXBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


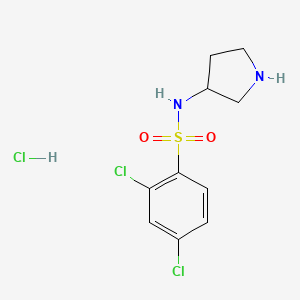
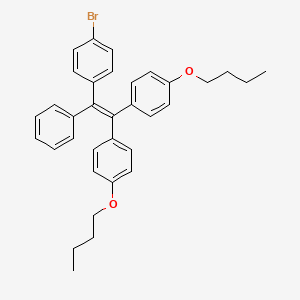
![N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509765.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)](/img/structure/B12509773.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)

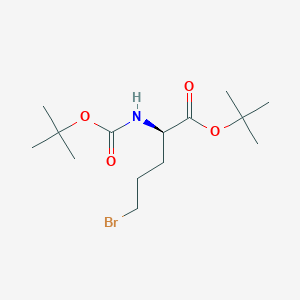
![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)
![[(2-Hydroxyphenyl)amino]acetic acid](/img/structure/B12509801.png)
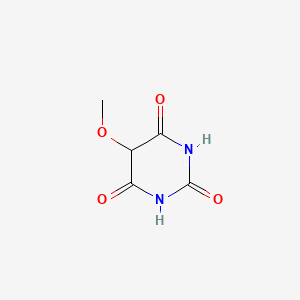
![2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B12509806.png)

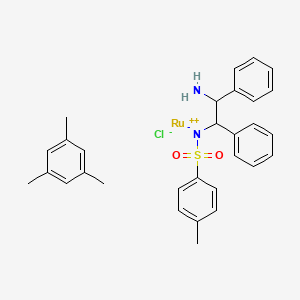
![{N-[(2,4-dimethoxyphenyl)methyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanamido}acetic acid](/img/structure/B12509828.png)
